molecular formula C14H13FN2 B14292972 6-Fluoro-1,4-dimethyl-9H-carbazol-3-amine CAS No. 128612-30-6

6-Fluoro-1,4-dimethyl-9H-carbazol-3-amine

Cat. No.: B14292972
CAS No.: 128612-30-6
M. Wt: 228.26 g/mol
InChI Key: DPPHCVCHWAJDJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,4-dimethyl-9H-carbazol-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-fluoro-1,4-dimethyl-9H-carbazole.

    Amination Reaction:

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,4-dimethyl-9H-carbazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

6-Fluoro-1,4-dimethyl-9H-carbazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Fluoro-1,4-dimethyl-9H-carbazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine: A similar compound with a different substitution pattern.

    3,6-Dimethyl-9H-carbazole: Another derivative of carbazole with different functional groups.

Uniqueness

6-Fluoro-1,4-dimethyl-9H-carbazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

128612-30-6

Molecular Formula

C14H13FN2

Molecular Weight

228.26 g/mol

IUPAC Name

6-fluoro-1,4-dimethyl-9H-carbazol-3-amine

InChI

InChI=1S/C14H13FN2/c1-7-5-11(16)8(2)13-10-6-9(15)3-4-12(10)17-14(7)13/h3-6,17H,16H2,1-2H3

InChI Key

DPPHCVCHWAJDJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1NC3=C2C=C(C=C3)F)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.